(S)-2,4-Bis((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
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Overview
Description
(S)-2,4-Bis((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is a compound that features prominently in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,4-Bis((tert-butoxycarbonyl)amino)-4-oxobutanoic acid typically involves the protection of amino acids using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-2,4-Bis((tert-butoxycarbonyl)amino)-4-oxobutanoic acid undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents
Substitution: The Boc group can be substituted under basic conditions, often involving nucleophilic addition-elimination mechanisms.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, HCl in methanol, or oxalyl chloride in methanol
Substitution: Di-tert-butyl dicarbonate (Boc2O) in the presence of bases like DMAP or sodium hydroxide
Major Products
The major products formed from these reactions include the deprotected amine and carbon dioxide, along with tert-butyl alcohol as a byproduct .
Scientific Research Applications
(S)-2,4-Bis((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is used extensively in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amino acids during peptide assembly.
Organic Synthesis: In the preparation of complex molecules where selective protection and deprotection of functional groups are required.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism by which (S)-2,4-Bis((tert-butoxycarbonyl)amino)-4-oxobutanoic acid exerts its effects involves the formation of a stable carbamate linkage. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the Boc group is cleaved, releasing the free amine and carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-2,4-Bis((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is unique due to its specific structure, which allows for the protection of two amino groups simultaneously. This dual protection capability makes it particularly valuable in complex synthetic routes where multiple functional groups need to be protected and deprotected selectively .
Properties
Molecular Formula |
C14H24N2O7 |
---|---|
Molecular Weight |
332.35 g/mol |
IUPAC Name |
(2S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H24N2O7/c1-13(2,3)22-11(20)15-8(10(18)19)7-9(17)16-12(21)23-14(4,5)6/h8H,7H2,1-6H3,(H,15,20)(H,18,19)(H,16,17,21)/t8-/m0/s1 |
InChI Key |
ZXTZDIRTQZKOLG-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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